molecular formula C23H22O6 B1239201 Isorotenone CAS No. 549-22-4

Isorotenone

Cat. No. B1239201
CAS RN: 549-22-4
M. Wt: 394.4 g/mol
InChI Key: DJDRQIXLFYUYAA-RTWAWAEBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LSM-2115 is a member of rotenones.

Scientific Research Applications

Insecticidal Activity

Isorotenone, as a derivative of rotenone, exhibits significant insecticidal activities. Studies have shown that isorotenone and 2-rotenone nicotinate are comparable to rotenone in their effectiveness against Musca domestica, highlighting their potential as environmentally benign insecticides with low resistance development (Liu Zhicheng et al., 2018).

Biochemistry and Physiology in Plants

Research into the biochemistry and physiology of foliar isoprene production, to which isorotenone is related, reveals that isoprene is formed via the 1-deoxy-D-xylulose-5-phosphate pathway in chloroplasts. Isoprene plays a protective role in plants, particularly at high temperatures, safeguarding thylakoids from damage. This suggests potential applications of isorotenone in understanding plant responses to environmental stress (B. Logan et al., 2000).

Plant Development and Stress Response

The role of apocarotenoids, which include isorotenone, has been explored in plant growth, development, and stress response. Apocarotenoids like isorotenone are involved in the synthesis of key phytohormones and signaling molecules, impacting plant architecture and responses to environmental stress (A. Felemban et al., 2019).

Emerging Roles in Mammals

The study of nonretinoid apocarotenoids, such as isorotenone, in mammals highlights their potential regulatory impact on various critical cellular functions. This research opens the door to understanding how isorotenone might influence mammalian health, particularly in relation to the ingestion of carotenoid-rich foods (E. Harrison & L. Quadro, 2018).

properties

CAS RN

549-22-4

Product Name

Isorotenone

Molecular Formula

C23H22O6

Molecular Weight

394.4 g/mol

IUPAC Name

(1S,13S)-16,17-dimethoxy-6-propan-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),5,9,14,16,18-heptaen-12-one

InChI

InChI=1S/C23H22O6/c1-11(2)16-8-14-15(28-16)6-5-12-22(24)21-13-7-18(25-3)19(26-4)9-17(13)27-10-20(21)29-23(12)14/h5-9,11,20-21H,10H2,1-4H3/t20-,21+/m1/s1

InChI Key

DJDRQIXLFYUYAA-RTWAWAEBSA-N

Isomeric SMILES

CC(C)C1=CC2=C(O1)C=CC3=C2O[C@@H]4COC5=CC(=C(C=C5[C@@H]4C3=O)OC)OC

SMILES

CC(C)C1=CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC

Canonical SMILES

CC(C)C1=CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC

Other CAS RN

549-22-4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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